![molecular formula C16H11ClN2O3 B13854400 phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate](/img/structure/B13854400.png)
phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate is a synthetic organic compound with the molecular formula C15H10ClNO3 It is known for its unique structure, which includes a phenyl group, a chlorophenyl group, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate typically involves the reaction of 4-chlorobenzoic acid with phenyl isocyanate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxazole ring. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenyl carbamates.
科学的研究の応用
Phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial effects. Additionally, the compound’s interaction with signaling pathways can lead to anti-inflammatory and anticancer effects.
類似化合物との比較
Phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate can be compared with other similar compounds, such as:
Phenyl N-(4-chlorophenyl)carbamate: Similar structure but lacks the oxazole ring.
5-(4-chlorophenyl)-1,3,4-oxadiazole: Contains an oxadiazole ring instead of an oxazole ring.
5-(4-chlorophenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C16H11ClN2O3 |
|---|---|
分子量 |
314.72 g/mol |
IUPAC名 |
phenyl N-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbamate |
InChI |
InChI=1S/C16H11ClN2O3/c17-12-8-6-11(7-9-12)14-10-15(19-22-14)18-16(20)21-13-4-2-1-3-5-13/h1-10H,(H,18,19,20) |
InChIキー |
NIWMFAJQVSOXFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OC(=O)NC2=NOC(=C2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




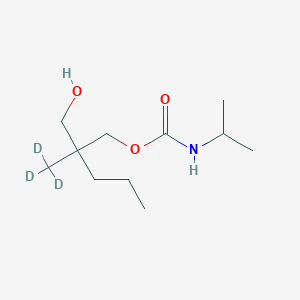

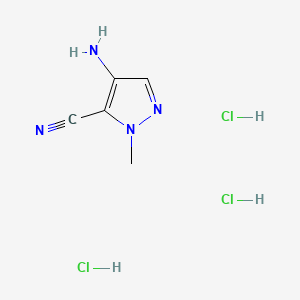
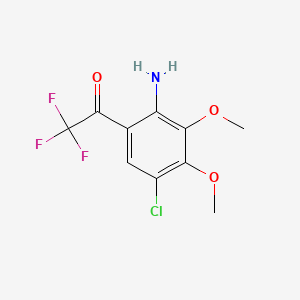
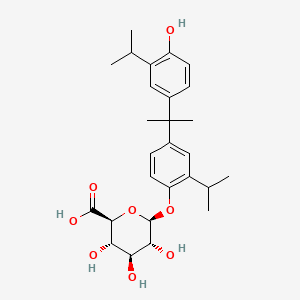

![Methyl (4-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-((methoxycarbonyl)amino)pyrimidin-5-yl)(methyl)carbamate](/img/structure/B13854363.png)
![Methyl 2-[(4-chloro-5-phenylthiophen-3-yl)amino]acetate](/img/structure/B13854367.png)

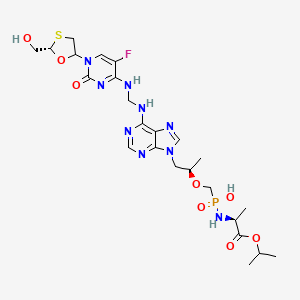
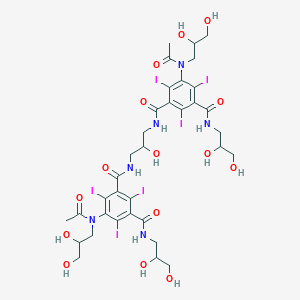
![4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine](/img/structure/B13854410.png)
